molecular formula C5H14ClNO B13577860 4-Amino-2-methylbutan-1-olhydrochloride

4-Amino-2-methylbutan-1-olhydrochloride

Cat. No.: B13577860
M. Wt: 139.62 g/mol
InChI Key: ZLJOWQCOSJOIRB-UHFFFAOYSA-N
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Description

4-Amino-2-methylbutan-1-olhydrochloride is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . It is a hydrochloride salt of 4-amino-2-methylbutan-1-ol, which is an organic compound containing an amino group and a hydroxyl group on a butane backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylbutan-1-olhydrochloride typically involves the reaction of 4-amino-2-methylbutan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves dissolving 4-amino-2-methylbutan-1-ol in an appropriate solvent, such as water or ethanol, and then adding hydrochloric acid to the solution. The reaction mixture is stirred at room temperature until the formation of the hydrochloride salt is complete .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving recrystallization or other purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylbutan-1-olhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-Amino-2-methylbutan-1-olhydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-methylbutan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The amino group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

4-Amino-2-methylbutan-1-olhydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

4-amino-2-methylbutan-1-ol;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-5(4-7)2-3-6;/h5,7H,2-4,6H2,1H3;1H

InChI Key

ZLJOWQCOSJOIRB-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)CO.Cl

Origin of Product

United States

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